![molecular formula C11H17N3O2 B220144 N-Furfuryl-4-methyl-1-piperazincarboxamid](/img/structure/B220144.png)
N-Furfuryl-4-methyl-1-piperazincarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Furfuryl-4-methyl-1-piperazincarboxamid, also known as FMPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-Furfuryl-4-methyl-1-piperazincarboxamid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In drug discovery, this compound has been used as a lead compound for the development of novel drugs targeting specific receptors. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, making it a potential therapeutic agent for the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of N-Furfuryl-4-methyl-1-piperazincarboxamid is not fully understood, but it is believed to act by modulating the activity of specific receptors in the body. This compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival, proliferation, and differentiation. By modulating the activity of the sigma-1 receptor, this compound may have a range of effects on the body, including anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce the activation of microglia, which are involved in neuroinflammation. In animal studies, this compound has been shown to reduce pain and inflammation, and protect against neuronal damage in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-Furfuryl-4-methyl-1-piperazincarboxamid has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors. However, this compound also has some limitations, including its complex synthesis method and potential toxicity at high doses. Additionally, the effects of this compound may vary depending on the specific model system used, and further research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several potential future directions for research on N-Furfuryl-4-methyl-1-piperazincarboxamid, including the development of new drugs based on its structure, the exploration of its potential applications in other fields, such as oncology and immunology, and the investigation of its effects on specific cellular pathways and signaling cascades. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases and conditions.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its complex synthesis method and potential toxicity at high doses present some limitations, but its high potency and selectivity for specific receptors make it a valuable tool for lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various diseases and conditions.
Synthesemethoden
N-Furfuryl-4-methyl-1-piperazincarboxamid can be synthesized through a multi-step process involving the reaction of furfurylamine with 4-methylpiperazine, followed by the addition of carboxylic acid and subsequent purification steps. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Eigenschaften
Molekularformel |
C11H17N3O2 |
---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C11H17N3O2/c1-13-4-6-14(7-5-13)11(15)12-9-10-3-2-8-16-10/h2-3,8H,4-7,9H2,1H3,(H,12,15) |
InChI-Schlüssel |
DULLLEYFTKAZSR-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)NCC2=CC=CO2 |
Kanonische SMILES |
CN1CCN(CC1)C(=O)NCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.